2-(Morpholin-4-ylsulfonyl)aniline

Description

BenchChem offers high-quality 2-(Morpholin-4-ylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

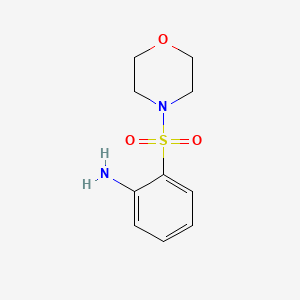

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPZGLWVUUJJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360618 | |

| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208643-03-2 | |

| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Morpholin-4-ylsulfonyl)aniline molecular weight

An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)aniline for Drug Development Professionals

As a foundational scaffold in medicinal chemistry, 2-(Morpholin-4-ylsulfonyl)aniline presents a unique combination of structural features conducive to the development of novel therapeutic agents. This guide provides an in-depth examination of its core properties, synthesis, and analytical validation, and explores its potential as a key building block in the design of targeted therapies. Authored from the perspective of a Senior Application Scientist, this document emphasizes the rationale behind experimental design, ensuring both technical accuracy and practical applicability for researchers in the field.

Core Molecular and Physicochemical Profile

2-(Morpholin-4-ylsulfonyl)aniline, with the molecular formula C₁₀H₁₄N₂O₃S, is a substituted aniline derivative. The molecule incorporates a flexible morpholine ring, a rigid phenyl group, and a sulfonamide linker, providing a versatile platform for chemical modification. The primary amine on the aniline ring serves as a crucial handle for a wide range of synthetic transformations, while the morpholine-sulfone moiety can influence solubility, metabolic stability, and target engagement.

The precise molecular weight of this compound is 242.30 g/mol .[1] This and other key physicochemical properties, largely computed from validated algorithms, are essential for experimental planning, from reaction stoichiometry to analytical characterization.

Table 1: Physicochemical Properties of 2-(Morpholin-4-ylsulfonyl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃S | PubChem[1] |

| Molecular Weight | 242.30 g/mol | PubChem[1] |

| Monoisotopic Mass | 242.07251349 Da | PubChem[1] |

| IUPAC Name | 2-morpholin-4-ylsulfonylaniline | PubChem[1] |

| CAS Number | 208643-03-2 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Synthesis and Purification: A Validated Workflow

The synthesis of 2-(morpholin-4-ylsulfonyl)aniline is typically achieved through a nucleophilic substitution reaction between 2-aminobenzenesulfonyl chloride and morpholine. This approach is efficient and leverages commercially available starting materials. The causality behind this chosen pathway lies in the high reactivity of the sulfonyl chloride group towards secondary amines like morpholine.

The workflow diagram below illustrates the key steps from starting materials to the purified final product.

Sources

An In-Depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(morpholin-4-ylsulfonyl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Morpholine and Arylsulfonamide Moieties

The compound 2-(morpholin-4-ylsulfonyl)aniline integrates two key pharmacophores: the morpholine ring and an arylsulfonamide group. The morpholine nucleus is a prevalent scaffold in a wide array of therapeutic agents, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] It is a structural component of approved drugs such as the antibiotic Linezolid and the kinase inhibitor Gefitinib.

Arylsulfonamides are another cornerstone of drug discovery, renowned for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The combination of these two moieties in 2-(morpholin-4-ylsulfonyl)aniline creates a molecule with a unique three-dimensional structure and electronic profile, making it a valuable building block for the synthesis of novel bioactive compounds. This guide will explore the fundamental chemistry and potential utility of this compound for researchers in the life sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

IUPAC Name and Structural Information

The correct and unambiguous identification of a chemical entity is crucial for scientific communication and reproducibility.

-

IUPAC Name: 2-morpholin-4-ylsulfonylaniline[4]

-

CAS Number: 208643-03-2[4]

-

Molecular Formula: C₁₀H₁₄N₂O₃S[4]

-

SMILES: C1COCCN1S(=O)(=O)C2=CC=CC=C2N[4]

-

InChIKey: WLPZGLWVUUJJTB-UHFFFAOYSA-N[4]

Physicochemical Data

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These computed properties provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Weight | 242.30 g/mol | [4] |

| Topological Polar Surface Area | 81 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 2 | [4] |

| Exact Mass | 242.07251349 Da | [4] |

| XLogP3 | 0.6 | [4] |

Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline

The synthesis of 2-(morpholin-4-ylsulfonyl)aniline can be logically approached through the coupling of its constituent aniline and morpholine-sulfonyl components. The most direct and common method for forming an arylsulfonamide bond is the reaction of a sulfonyl chloride with an amine.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule breaks the sulfonamide bond, leading to two readily accessible starting materials: 2-aminobenzenesulfonamide and a morpholine-activating agent, or more directly, 2-nitrobenzenesulfonyl chloride and morpholine, followed by reduction of the nitro group. A more convergent approach involves the reaction of a suitable aniline precursor with morpholine-4-sulfonyl chloride. Given the commercial availability of key intermediates, a practical synthetic route is proposed.

Caption: Proposed synthetic pathway for 2-(Morpholin-4-ylsulfonyl)aniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-Nitrophenylsulfonyl)morpholine

-

Reagents and Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.1 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C in an ice bath. Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-nitrophenylsulfonyl)morpholine.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline

-

Reagents and Setup: In a flask suitable for hydrogenation, dissolve the purified 4-(2-nitrophenylsulfonyl)morpholine (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-(morpholin-4-ylsulfonyl)aniline. The product can be further purified by recrystallization if necessary.

This self-validating protocol includes standard workup and purification steps that ensure the isolation of a pure product, which can be confirmed by the analytical techniques described in the following section.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for 2-(morpholin-4-ylsulfonyl)aniline are not available in the provided search results, the expected spectral data can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, with splitting patterns indicative of an ortho-substituted benzene ring. The morpholine protons would appear as two distinct multiplets, typically in the range of 3-4 ppm. The amine protons of the aniline group would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and two signals for the carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (242.0725 Da).[4]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 2-(morpholin-4-ylsulfonyl)aniline is primarily dictated by the aniline moiety. The amino group is a versatile functional handle for a variety of chemical transformations.

Caption: Potential derivatizations of 2-(morpholin-4-ylsulfonyl)aniline.

-

N-Acylation and N-Alkylation: The primary amine can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides.

-

Diazotization: The amino group can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

-

Coupling Reactions: The aniline moiety can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.

This reactivity makes 2-(morpholin-4-ylsulfonyl)aniline a valuable scaffold for building combinatorial libraries for drug discovery screening.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-(morpholin-4-ylsulfonyl)aniline are not extensively documented in the public domain, its structural motifs are present in numerous biologically active compounds. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The morpholine and arylsulfonamide scaffolds are frequently found in kinase inhibitors.[5] For instance, derivatives of 4-morpholino-quinazolines have been evaluated as PI3 kinase inhibitors.[6] The title compound could serve as a starting material for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

-

Antimicrobial Agents: The sulfonamide group is the basis for the sulfa class of antibiotics. The morpholine ring is also present in antibiotics like Linezolid. Therefore, derivatives of 2-(morpholin-4-ylsulfonyl)aniline could be explored for their potential as novel antimicrobial agents.[7]

-

Anti-inflammatory Agents: Certain arylsulfonamide derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

The exploration of this compound's biological activity is a promising area for future research.

Safety and Handling

Based on the available data, 2-(morpholin-4-ylsulfonyl)aniline should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-(Morpholin-4-ylsulfonyl)aniline is a chemically interesting and synthetically versatile molecule that holds considerable promise as a building block in medicinal chemistry and drug discovery. Its combination of the favorable properties of the morpholine ring and the proven biological relevance of the arylsulfonamide scaffold makes it a valuable starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a robust synthetic strategy, and an exploration of its potential applications, serving as a valuable resource for researchers in the field.

References

[4] PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

[8] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3235-3245. [Link]

[2] Al-Hourani, B. J., Sharma, S. K., & Al-Salahi, R. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 21(7), 844. [Link]

[7] Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(9), 4485-4496. [Link]

[9] PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

[10] PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

[5] Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

[6] Ihle, N. T., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6854. [Link]

[11] PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

[12] ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium.... Retrieved January 26, 2026, from [Link]

[13] ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and.... Retrieved January 26, 2026, from [Link]

[14] ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved January 26, 2026, from [Link]

[15] Kumar, P. R. L., et al. (2020). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research, 9(3), 1270-1279. [Link]

[16] ResearchGate. (n.d.). FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),.... Retrieved January 26, 2026, from [Link]

[17] Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved January 26, 2026, from [Link]

[1] Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 269-277. [Link]

[18] Chem-Impex International. (n.d.). 2-(Phenylsulfonyl)aniline. Retrieved January 26, 2026, from [Link]

[19] Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

[20] The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

[21] ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.... Retrieved January 26, 2026, from [Link]

[3] El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1381. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-(4-Morpholinyl)aniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. wisdomlib.org [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chemimpex.com [chemimpex.com]

- 19. preprints.org [preprints.org]

- 20. rsc.org [rsc.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Determining the Solubility of 2-(Morpholin-4-ylsulfonyl)aniline in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(Morpholin-4-ylsulfonyl)aniline, a sulfonamide derivative of significant interest in medicinal chemistry. In the absence of extensive public domain data on its solubility, this document emphasizes robust experimental methodologies, theoretical underpinnings, and data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to generate accurate and reproducible solubility data, thereby facilitating informed decision-making in the pre-clinical development cascade.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental characteristic that can dictate its success or failure. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic outcomes.[1] A thorough understanding of a compound's solubility in a diverse range of solvents is paramount for a multitude of reasons, including:

-

Formulation Development: Guiding the selection of appropriate excipients and vehicle systems for various dosage forms (e.g., oral solids, injectables).

-

Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization processes.

-

Preclinical Studies: Enabling the preparation of suitable formulations for in vitro and in vivo assays to ensure accurate and reproducible results.

This guide focuses on 2-(Morpholin-4-ylsulfonyl)aniline, a molecule of interest due to its chemical scaffold. By providing a detailed roadmap for solubility determination, we aim to empower researchers to unlock the full potential of this and similar compounds.

Physicochemical Profile of 2-(Morpholin-4-ylsulfonyl)aniline

A foundational understanding of the physicochemical properties of 2-(Morpholin-4-ylsulfonyl)aniline is essential for predicting and interpreting its solubility behavior. Key computed properties are summarized in the table below.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃S | PubChem[2] |

| Molecular Weight | 242.30 g/mol | PubChem[2] |

| XLogP3-AA (logP) | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 81 Ų | PubChem[2] |

The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of one hydrogen bond donor (the aniline amine group) and five acceptors (the sulfonyl and morpholine oxygens, and the morpholine nitrogen) indicates the potential for interactions with polar and protic solvents. The relatively high TPSA also points towards a propensity for forming hydrogen bonds. These properties suggest that 2-(Morpholin-4-ylsulfonyl)aniline will exhibit a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility.[3] More rigorously, the dissolution of a crystalline solid in a liquid solvent is governed by the interplay of two key energetic factors:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound will dissolve in a solvent if the solvation energy is sufficient to overcome the lattice energy. Key factors influencing this balance include:

-

Solvent Polarity: Polar solvents, with their significant dipole moments, are effective at solvating polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, on the other hand, are better suited for dissolving nonpolar solutes through van der Waals forces.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of compounds with complementary functionalities. For 2-(Morpholin-4-ylsulfonyl)aniline, its hydrogen bond donor and multiple acceptor sites are key features to consider.

-

pH (for aqueous solutions): As an aniline derivative, 2-(Morpholin-4-ylsulfonyl)aniline is a weak base. In acidic aqueous solutions, the aniline nitrogen can be protonated, forming a salt which is generally more water-soluble than the neutral free base. Therefore, its aqueous solubility is expected to be pH-dependent.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining equilibrium solubility is the shake-flask method .[4][5][6][7] This technique is reliable and widely accepted for its accuracy.[7] Below is a detailed protocol for determining the solubility of 2-(Morpholin-4-ylsulfonyl)aniline using this method.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Shake-Flask Protocol

Materials and Equipment:

-

2-(Morpholin-4-ylsulfonyl)aniline (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Analytical balance

-

Scintillation vials or screw-cap tubes

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Morpholin-4-ylsulfonyl)aniline to a vial. "Excess" is critical to ensure that a solid phase remains at equilibrium. A good starting point is to add approximately 10-20 mg of the compound.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.[8]

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are typically used.

-

Agitate the samples for a sufficient duration to reach equilibrium. This is often between 24 and 72 hours.[6][9] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[5] Filtration is common, but care must be taken to avoid adsorption of the solute onto the filter material.[5] Pre-rinsing the filter with a small amount of the saturated solution can mitigate this.[5]

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2-(Morpholin-4-ylsulfonyl)aniline.[10]

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of 2-(Morpholin-4-ylsulfonyl)aniline in each solvent, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or µg/mL.

-

Hypothetical Solubility Data and Interpretation

| Solvent | Solvent Type | Predicted Solubility Rank | Rationale for Prediction |

| Water (pH 7.0) | Polar, Protic | Low to Moderate | The molecule has polar groups but also a nonpolar phenyl ring. |

| 0.1 N HCl (aq) | Acidic, Aqueous | High | The basic aniline nitrogen will be protonated, forming a more soluble salt. |

| Methanol | Polar, Protic | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. A related compound is known to be soluble in methanol.[11] |

| Ethanol | Polar, Protic | High | Similar to methanol, but slightly less polar. A related compound is known to be soluble in ethanol.[11] |

| Acetonitrile | Polar, Aprotic | Moderate | Polar, but lacks hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | A highly polar aprotic solvent, excellent at solvating a wide range of compounds. A related compound is known to be soluble in DMSO.[11] |

| Polyethylene Glycol 400 (PEG 400) | Polar, Protic | High | A common co-solvent in pharmaceutical formulations, known to enhance the solubility of poorly soluble drugs.[12] |

| n-Octanol | Nonpolar, Protic | Moderate to High | Often used as a surrogate for lipid membranes; the molecule's logP of 0.6 suggests some affinity for less polar environments. |

Practical Implications and Formulation Strategies

The solubility data generated through these experiments directly informs critical decisions in the drug development process.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. wisdomlib.org [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 2-(Morpholin-4-ylsulfonyl)aniline: A Research and Development Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(Morpholin-4-ylsulfonyl)aniline. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a sulfonamide core, a morpholine ring, and an aniline moiety—suggest a rich pharmacological landscape for investigation. This document synthesizes established knowledge of these functional groups to propose and detail a strategic research framework for elucidating the compound's therapeutic promise. We will delve into hypothesized anticancer, anti-inflammatory, and antimicrobial activities, presenting detailed, field-proven experimental protocols and the underlying scientific rationale for each proposed investigation. This guide is intended to serve as a foundational roadmap for researchers embarking on the preclinical evaluation of 2-(Morpholin-4-ylsulfonyl)aniline and its derivatives.

Introduction: Deconstructing 2-(Morpholin-4-ylsulfonyl)aniline

2-(Morpholin-4-ylsulfonyl)aniline is an organic compound with the molecular formula C10H14N2O3S.[1] Its structure is characterized by a central aniline ring substituted with a morpholinylsulfonyl group. The convergence of these three key chemical features provides a compelling basis for postulating a range of biological activities.

-

The Sulfonamide Core: The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized for its antibacterial properties.[2][3][4] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3][4][] This mechanism confers a bacteriostatic effect, hindering bacterial growth and replication.[3][4] Beyond their antimicrobial applications, sulfonamide-containing molecules have demonstrated efficacy as diuretics, hypoglycemics, and anti-inflammatory agents, including COX-2 inhibitors.[3]

-

The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[6][7] Furthermore, the morpholine nucleus is integral to a variety of pharmacologically active compounds with demonstrated anti-inflammatory, analgesic, and anticancer activities.[6][8][9]

-

The Aniline Substructure: Aniline and its derivatives are versatile building blocks in the synthesis of numerous pharmaceuticals. The anilino-quinazoline and anilino-quinoline scaffolds, for example, are well-established as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are pivotal in cancer cell signaling.[9][10]

The amalgamation of these three moieties in 2-(Morpholin-4-ylsulfonyl)aniline suggests a synergistic potential for multifaceted biological activity. This guide will now explore the most promising avenues for investigation.

Proposed Biological Activity I: Anticancer Potential

The presence of the aniline and morpholine groups in the target molecule strongly suggests a potential for anticancer activity, possibly through the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

Many successful anticancer drugs function by targeting the ATP-binding site of tyrosine kinases. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic examples of scaffolds that achieve this.[10] We hypothesize that 2-(Morpholin-4-ylsulfonyl)aniline may act as a tyrosine kinase inhibitor, potentially targeting receptors like EGFR or VEGFR, which are often overexpressed in various cancers.[9] The aniline portion of the molecule could mimic the adenine region of ATP, while the morpholinylsulfonyl group could form crucial hydrogen bonds within the kinase domain, leading to competitive inhibition.

Caption: Hypothesized mechanism of 2-(Morpholin-4-ylsulfonyl)aniline as a tyrosine kinase inhibitor.

Experimental Workflow for Anticancer Activity Screening

A tiered approach is recommended to efficiently evaluate the anticancer potential of 2-(Morpholin-4-ylsulfonyl)aniline.

Caption: A tiered experimental workflow for assessing anticancer activity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of 2-(Morpholin-4-ylsulfonyl)aniline on a panel of cancer cell lines.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Cancer cell lines (e.g., HepG2 - liver, MDA-MB-231 - breast) and a normal cell line (e.g., MRC-5 - lung).

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

2-(Morpholin-4-ylsulfonyl)aniline, dissolved in DMSO to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microplates.

-

Multichannel pipette.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 2-(Morpholin-4-ylsulfonyl)aniline in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Proposed Biological Activity II: Anti-inflammatory Effects

The morpholine and sulfonamide moieties are present in several known anti-inflammatory drugs. This structural precedent suggests that 2-(Morpholin-4-ylsulfonyl)aniline may possess anti-inflammatory properties.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and cytokines like TNF-α and IL-6. We hypothesize that 2-(Morpholin-4-ylsulfonyl)aniline may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or by suppressing the production of pro-inflammatory cytokines in immune cells.

Experimental Workflow for Anti-inflammatory Activity Screening

A multi-step approach is proposed to investigate the potential anti-inflammatory properties of the compound.

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol details a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of cytokine production.

Objective: To assess the ability of 2-(Morpholin-4-ylsulfonyl)aniline to suppress the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete growth medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

2-(Morpholin-4-ylsulfonyl)aniline.

-

ELISA kits for murine TNF-α and IL-6.

-

24-well cell culture plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of 2-(Morpholin-4-ylsulfonyl)aniline for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only positive control to determine the percentage of inhibition.

Proposed Biological Activity III: Antimicrobial Effects

Given the central sulfonamide structure, investigating the antimicrobial properties of 2-(Morpholin-4-ylsulfonyl)aniline is a logical and promising research direction.

Hypothesized Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of DHPS, which blocks the synthesis of folic acid, a vital nutrient for bacterial survival.[3][4][] We hypothesize that 2-(Morpholin-4-ylsulfonyl)aniline will exhibit similar activity, particularly against bacterial strains that are susceptible to this class of antibiotics.

Caption: Hypothesized inhibition of the bacterial folate synthesis pathway.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow for assessing antimicrobial activity is outlined below.

Caption: A streamlined workflow for evaluating antimicrobial properties.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of 2-(Morpholin-4-ylsulfonyl)aniline that visibly inhibits the growth of a test microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

2-(Morpholin-4-ylsulfonyl)aniline.

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Summary and Future Directions

2-(Morpholin-4-ylsulfonyl)aniline is a compound of significant interest due to its composite structure, which suggests a high potential for diverse biological activities. This guide has proposed a tripartite research strategy focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The provided workflows and detailed protocols offer a robust framework for the initial preclinical evaluation of this molecule.

Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced mechanistic studies, and comprehensive in vivo efficacy and toxicology assessments. The exploration of 2-(Morpholin-4-ylsulfonyl)aniline represents a promising frontier in the quest for novel therapeutic agents.

References

-

PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Janakiramudu, D. B., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.

- Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Sultan, A. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Wirleitner, B., et al. (2010).

- Scaife, C. L., & Long, G. W. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- Al-Haded, A. A., et al. (2023).

- Kus, C., et al. (2016). (PDF) morpholine antimicrobial activity.

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).

- Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI.

- Wikipedia. (2023, December 3). Sulfonamide (medicine).

- Logesh Kumar, P. R., et al. (2020). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research.

- A review on pharmacological profile of Morpholine derivatives. (2017).

- Chen, Y., et al. (2020).

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Chen, Y.-T., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

- Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- Belen'kaya, T. A., et al. (2017). (PDF) Morpholines. Synthesis and Biological Activity.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed.

Sources

- 1. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Morpholin-4-ylsulfonyl)aniline, a key heterocyclic building block in contemporary medicinal chemistry. While the specific historical details of its initial synthesis are not prominently documented in publicly available literature, its emergence in patent filings highlights its significance as a crucial intermediate in the development of complex therapeutic agents. This document will delve into its chemical properties, a detailed, validated synthetic protocol, and its application in the synthesis of pharmacologically active molecules.

Introduction: The Emergence of a Versatile Scaffolding Molecule

2-(Morpholin-4-ylsulfonyl)aniline (CAS No. 208643-03-2) is a substituted aromatic sulfonamide incorporating a morpholine ring. The morpholine moiety is a privileged structure in drug design, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further chemical modification. The sulfonamide group, a well-established pharmacophore, is present in a wide array of antibacterial, and anticancer agents. The ortho-disposition of the amino and morpholinosulfonyl groups on the aniline ring creates a unique chemical architecture, making it a valuable precursor for the synthesis of a variety of heterocyclic systems and other targeted molecules.

While a seminal "discovery" paper is not readily identifiable, the compound's significance is underscored by its use in the patent literature as a starting material for more complex molecules, such as substituted 2-(morpholin-4-yl)-1,7-naphthyridines, which have been investigated for their role in the DNA damage response (DDR) pathways.[1]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 2-(Morpholin-4-ylsulfonyl)aniline is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C10H14N2O3S | PubChem[2] |

| Molecular Weight | 242.30 g/mol | PubChem[2] |

| CAS Number | 208643-03-2 | Fluorochem[3] |

| Appearance | Off-white to pale yellow solid | --- |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | --- |

| Melting Point | Not consistently reported | --- |

| InChI Key | WLPZGLWVUUJJTB-UHFFFAOYSA-N | PubChem[2] |

Structural Diagram:

Caption: Chemical structure of 2-(Morpholin-4-ylsulfonyl)aniline.

Synthesis Protocol: A Validated Approach

While the historical first synthesis is not detailed in the literature, a reliable and reproducible synthesis can be proposed based on established sulfonamide formation reactions. The following two-step protocol outlines a common approach for the preparation of 2-(Morpholin-4-ylsulfonyl)aniline.

Step 1: Synthesis of 2-Aminobenzenesulfonyl Chloride

The synthesis of the key intermediate, 2-aminobenzenesulfonyl chloride, can be challenging due to the potential for side reactions. A common route involves the chlorosulfonation of a protected aniline, followed by deprotection. However, for the purposes of this guide, we will outline a more direct, albeit potentially lower-yielding, method starting from orthanilic acid.

Reaction Scheme:

Caption: Synthesis of the key sulfonyl chloride intermediate.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a powder addition funnel.

-

Reagents: Charge the flask with orthanilic acid (1 equivalent).

-

Reaction: Carefully add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (2-3 equivalents) portion-wise to the stirred orthanilic acid. The reaction is exothermic and will evolve hydrogen chloride gas.

-

Heating: Once the initial vigorous reaction subsides, heat the mixture to 80-90 °C for 2-3 hours, or until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. The 2-aminobenzenesulfonyl chloride will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be used in the next step without further purification.

Causality and Self-Validation:

-

Excess Chlorinating Agent: Using an excess of PCl₅ or SOCl₂ ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.

-

Controlled Addition: Portion-wise addition of the chlorinating agent controls the initial exothermic reaction and the rate of HCl evolution.

-

Aqueous Work-up: Quenching the reaction mixture on ice hydrolyzes any remaining chlorinating agent and precipitates the less water-soluble sulfonyl chloride. Washing with cold water removes any water-soluble impurities.

Step 2: Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of morpholine.

Reaction Scheme:

Caption: Final step in the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution, add morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-(Morpholin-4-ylsulfonyl)aniline.

Causality and Self-Validation:

-

Base: The presence of a base is critical to scavenge the HCl produced, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

-

Stoichiometry: A slight excess of morpholine ensures the complete consumption of the sulfonyl chloride.

-

Aqueous Washes: The washing steps remove the hydrochloride salt of the base, any remaining unreacted morpholine, and other water-soluble impurities.

-

Chromatographic Purification: Column chromatography ensures the removal of any non-polar impurities and provides the final product in high purity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Morpholin-4-ylsulfonyl)aniline lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The primary amino group serves as a convenient handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions to form various heterocyclic systems.

Precursor for Substituted Naphthyridines

As evidenced by the patent literature, 2-(Morpholin-4-ylsulfonyl)aniline is a key intermediate in the synthesis of 2-(morpholin-4-yl)-1,7-naphthyridine derivatives.[1] These compounds are of interest for their potential to modulate DNA damage response pathways, which are critical targets in cancer therapy.

Illustrative Synthetic Pathway:

Caption: General workflow for the synthesis of bioactive naphthyridines.

Scaffold for Novel Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors. The amino group of 2-(Morpholin-4-ylsulfonyl)aniline can be functionalized to introduce moieties that interact with the hinge region of protein kinases, while the morpholinosulfonyl group can be tailored to occupy solvent-exposed regions or other pockets of the ATP-binding site.

Building Block for Other Heterocyclic Systems

The ortho-disposition of the amino and sulfonyl groups allows for the construction of various fused heterocyclic systems through intramolecular cyclization reactions following appropriate functionalization of the amino group.

Conclusion and Future Perspectives

2-(Morpholin-4-ylsulfonyl)aniline, while not having a widely celebrated history of discovery, has established itself as a valuable and versatile intermediate in the modern medicinal chemist's toolbox. Its straightforward, albeit nuanced, synthesis provides access to a scaffold that combines the favorable properties of the morpholine and sulfonamide moieties. The continued exploration of this building block in the synthesis of novel, biologically active compounds is anticipated, particularly in the areas of oncology and infectious diseases. The strategic placement of its functional groups offers a platform for the rational design of targeted therapeutics, ensuring its continued relevance in the field of drug discovery.

References

- WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines.

-

2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline and its Derivatives for Drug Discovery

Abstract

The 2-(morpholin-4-ylsulfonyl)aniline scaffold is a key building block in modern medicinal chemistry, leveraging the advantageous physicochemical and metabolic properties of the morpholine moiety. This document provides a comprehensive guide for the synthesis of the parent scaffold and its subsequent derivatization. We present a reliable, two-step synthetic route starting from commercially available 2-nitrobenzenesulfonyl chloride. The protocol details the formation of an intermediate, 4-(2-nitrophenylsulfonyl)morpholine, followed by a high-yield catalytic hydrogenation to afford the target aniline. This application note explains the rationale behind the chosen synthetic strategy, offers detailed, step-by-step laboratory protocols, and discusses methods for creating diverse chemical libraries from the primary amine handle, making it an essential resource for researchers in drug development and organic synthesis.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceutical agents.[1][2] Its prevalence is attributed to a combination of favorable properties:

-

Improved Physicochemical Profile: The morpholine group, with its ether linkage and tertiary amine, can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, increasing the in vivo half-life of a compound.[1]

-

Versatile Synthetic Handle: It is a readily accessible building block that can be introduced through various synthetic methodologies.[1][3]

-

Pharmacophoric Contribution: The morpholine moiety can act as a hydrogen bond acceptor and its conformational rigidity can be crucial for binding to biological targets, making it an integral component of many pharmacophores.[1]

Given these advantages, the 2-(morpholin-4-ylsulfonyl)aniline core represents a "privileged scaffold" — a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The primary aromatic amine of this scaffold serves as a versatile starting point for the construction of compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis and Synthetic Strategy

A robust synthesis requires a logical and efficient pathway from simple, commercially available starting materials. The most effective retrosynthetic disconnection for 2-(morpholin-4-ylsulfonyl)aniline involves two key transformations: (1) formation of the sulfonamide bond and (2) reduction of a nitro group to the target primary amine.

Caption: Retrosynthetic analysis of 2-(morpholin-4-ylsulfonyl)aniline.

This strategy is superior to alternatives for several reasons:

-

Starting Material Availability: 2-Nitrobenzenesulfonyl chloride and morpholine are inexpensive, commercially available reagents.

-

Reaction Robustness: The reaction of a sulfonyl chloride with a secondary amine like morpholine is a high-yielding and well-established transformation.[4]

-

Chemoselectivity: Using a nitro-substituted precursor avoids potential side reactions associated with the free aniline group, which could self-condense or react with the sulfonyl chloride. The subsequent reduction of the nitro group is a highly selective and clean conversion.[5]

Detailed Synthesis Protocol

The overall synthetic workflow is a two-step process. First, 2-nitrobenzenesulfonyl chloride is reacted with morpholine to form the sulfonamide intermediate. Second, this intermediate undergoes catalytic hydrogenation to yield the final product.

Caption: Overall synthetic workflow for the target compound and its derivatives.

Protocol 1: Synthesis of 4-(2-Nitrophenylsulfonyl)morpholine (Intermediate)

Principle: This reaction is a nucleophilic acyl substitution where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct, driving the reaction to completion. The use of pyridine is particularly effective for reactions involving moderately basic amines like nitroanilines.[4]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2-Nitrobenzenesulfonyl chloride | 221.62 | 0.05 | 1.0 | 11.08 g |

| Morpholine | 87.12 | 0.06 | 1.2 | 5.23 g (5.25 mL) |

| Pyridine (anhydrous) | 79.10 | - | - | 100 mL |

| Deionized Water | 18.02 | - | - | ~500 mL |

| Dichloromethane (DCM) | 84.93 | - | - | ~150 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed |

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 2-nitrobenzenesulfonyl chloride (11.08 g, 0.05 mol).

-

Add anhydrous pyridine (100 mL) to dissolve the sulfonyl chloride. Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add morpholine (5.25 mL, 0.06 mol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove pyridine hydrochloride.

-

Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Expected Outcome: A pale yellow or off-white solid. Typical yields range from 85-95%.

Protocol 2: Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline (Final Product)

Principle: This step involves the reduction of the aromatic nitro group to a primary amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation, using molecular hydrogen (H₂) as the reductant.[5] The reaction is typically clean, with nitrogen gas and water as the only byproducts.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 4-(2-Nitrophenylsulfonyl)morpholine | 272.29 | 0.04 | 1.0 | 10.89 g |

| Palladium on Carbon (10% Pd/C) | - | - | ~1% w/w | ~110 mg |

| Ethanol (EtOH) | 46.07 | - | - | 200 mL |

| Celite® (Diatomaceous Earth) | - | - | - | As needed |

Procedure:

-

To a hydrogenation vessel or a heavy-walled flask (e.g., a Parr shaker bottle), add 4-(2-nitrophenylsulfonyl)morpholine (10.89 g, 0.04 mol) and ethanol (200 mL).

-

Carefully add 10% Palladium on Carbon (~110 mg) to the suspension. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi or as appropriate for the equipment) and begin vigorous stirring or shaking.

-

The reaction is exothermic and progress can be monitored by the uptake of hydrogen. Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is typically of high purity. If needed, it can be recrystallized from an appropriate solvent system like ethanol/water.

Expected Outcome: A white to off-white crystalline solid. Typical yields are >90%.

Application: Further Derivatization of the Aniline Scaffold

The synthesized 2-(morpholin-4-ylsulfonyl)aniline is an ideal starting point for creating a diverse library of compounds. The primary amine can undergo a wide range of chemical transformations, including:

-

Amide Coupling: Reaction with various carboxylic acids (or their activated forms like acid chlorides) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.

-

Sulfonamide Formation: Reaction with other sulfonyl chlorides to generate bis-sulfonamides.

These derivatization strategies allow for systematic exploration of the chemical space around the core scaffold, a fundamental practice in lead optimization for drug discovery.

Data Summary and Characterization

All synthesized compounds should be rigorously characterized to confirm their identity and purity.

| Compound | Molecular Formula | M.W. ( g/mol ) | Expected Yield (%) | Appearance | Key Analytical Techniques |

| 4-(2-Nitrophenylsulfonyl)morpholine | C₁₀H₁₂N₂O₅S | 272.29 | 85-95 | Pale yellow solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

| 2-(Morpholin-4-ylsulfonyl)aniline | C₁₀H₁₄N₂O₃S | 242.30 | >90 | White crystalline solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis |

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

2-(Morpholin-4-ylsulfonyl)aniline: May cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[6]

-

2-Nitrobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle with care and avoid generating dust. The filtration step after hydrogenation should be done carefully, ensuring the catalyst pad does not dry out completely in the air, which can cause it to ignite.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a highly efficient and reliable two-step synthesis for 2-(morpholin-4-ylsulfonyl)aniline, a valuable scaffold for pharmaceutical research. The protocol employs readily available starting materials and utilizes robust, high-yielding chemical transformations. The final product is obtained in high purity and can be easily scaled and derivatized, providing a solid foundation for the development of new chemical entities in drug discovery programs.

References

- Chinese Patent CN101570501B. (2012). Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1132819, 2-(Morpholine-4-sulfonyl)aniline. Retrieved from [Link]

- Bansal, G., & Kumar, S. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Rasayan Journal of Chemistry, 2(1), 165-169.

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

-

Kratochvíl, M., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 339-345. [Link]

- Freifelder, M., & Robinson, R. M. (1963). U.S. Patent No. 3,079,435. Catalytic hydrogenation of nitrophenol.

- Ciba-Geigy AG. (2001). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

Sources

- 1. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

Application Notes and Protocols: 2-(Morpholin-4-ylsulfonyl)aniline in Medicinal Chemistry

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-(Morpholin-4-ylsulfonyl)aniline has emerged as a valuable scaffold, particularly in the design of kinase inhibitors. This compound synergistically combines the favorable attributes of three key pharmacophoric elements: an aniline ring, a sulfonamide linker, and a morpholine moiety.

The aniline portion provides a crucial vector for substitution and interaction within the hinge region of kinase active sites, a common binding motif for many ATP-competitive inhibitors. The sulfonyl group offers a stable, three-dimensional linker that can be readily functionalized, while the morpholine ring is a well-established "privileged structure" in medicinal chemistry. Its inclusion often enhances aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate. The oxygen atom within the morpholine ring can also act as a hydrogen bond acceptor, further contributing to target engagement.

These collective features position 2-(Morpholin-4-ylsulfonyl)aniline as a strategic starting point for the synthesis of compound libraries targeting various protein kinases, most notably those in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.

Chemical Properties and Safety Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃S | |

| Molecular Weight | 242.30 g/mol | |

| CAS Number | 208643-03-2 | |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | ≥98% |

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Representative Approach

While a specific, detailed synthesis of 2-(Morpholin-4-ylsulfonyl)aniline is not extensively documented in readily available literature, a robust protocol can be devised based on established methods for the synthesis of sulfonamides from anilines. The following protocol outlines a logical and scientifically sound multi-step synthesis.

Overall Synthetic Scheme:

Caption: Synthetic workflow for 2-(Morpholin-4-ylsulfonyl)aniline.

Protocol 1: Synthesis of 2-(Morpholin-4-ylsulfonyl)aniline

Step 1: Acetylation of Aniline to Acetanilide

-

Rationale: The amino group of aniline is highly activating, which can lead to side reactions and oxidation during the subsequent chlorosulfonation step. Acetylation protects the amino group, moderating its reactivity and ensuring regioselective sulfonation at the para position. The ortho position is also activated, but para substitution is generally favored due to reduced steric hindrance.

-

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of aniline in 200 mL of water.

-

Add 11.0 mL of concentrated hydrochloric acid.

-

Prepare a solution of 16.0 g of sodium acetate trihydrate in 60 mL of water.

-

To the aniline hydrochloride solution, add 13.0 mL of acetic anhydride with vigorous stirring.

-

Immediately add the sodium acetate solution and continue to stir vigorously.

-

Cool the mixture in an ice bath to facilitate the precipitation of acetanilide.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water. The product can be used in the next step after thorough drying.

-

Step 2: Chlorosulfonation of Acetanilide

-

Rationale: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and highly reactive reagent for this transformation. The acetamido group directs the substitution primarily to the para position.

-

Procedure:

-

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate PPE.

-

In a dry 100 mL round-bottom flask, place 10.0 g of dry acetanilide.

-

Carefully add 25 mL of chlorosulfonic acid dropwise via a dropping funnel over 30 minutes, keeping the reaction temperature below 20°C with an ice bath.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat in a water bath at 60-70°C for one hour to complete the reaction.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

Step 3: Sulfonamide Formation with Morpholine

-

Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by the secondary amine of morpholine to form the stable sulfonamide bond. Pyridine is used as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

In a 250 mL flask, dissolve the crude p-acetamidobenzenesulfonyl chloride from the previous step in 50 mL of a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add 1.2 equivalents of morpholine dropwise, followed by 1.5 equivalents of pyridine.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once complete, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(morpholinosulfonyl)phenyl)acetamide.

-

Step 4: Hydrolysis of the Acetamide

-